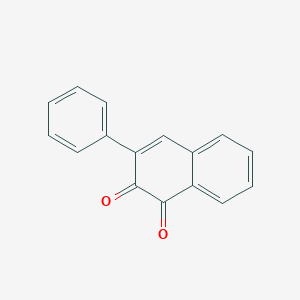
1,2-Naphthalenedione, 3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylnaphthalene-1,2-dione is an organic compound with the molecular formula C16H10O2 It is a derivative of naphthalene, featuring a phenyl group attached to the naphthalene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylnaphthalene-1,2-dione can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane. Another method involves the oxidation of 3-phenylnaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of 3-phenylnaphthalene-1,2-dione often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are recycled to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenylnaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the dione to corresponding diols or hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are common oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride or ferric chloride as catalysts.
Major Products
The major products formed from these reactions include various quinone derivatives, hydroquinones, and substituted naphthalenes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Phenylnaphthalene-1,2-dione has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3-phenylnaphthalene-1,2-dione exerts its effects involves interactions with various molecular targets. The compound can act as an electron acceptor in redox reactions, influencing cellular processes and pathways. Its ability to undergo electrophilic substitution and oxidation-reduction reactions makes it a versatile molecule in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-1,4-dione: Another naphthalene derivative with similar chemical properties but different substitution patterns.
Phenanthrenequinone: A structurally related compound with a three-ring system.
Anthraquinone: A larger polycyclic aromatic compound with similar redox properties.
Uniqueness
3-Phenylnaphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its phenyl group enhances its stability and reactivity compared to other naphthalene derivatives.
Eigenschaften
CAS-Nummer |
51670-51-0 |
|---|---|
Molekularformel |
C16H10O2 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
3-phenylnaphthalene-1,2-dione |
InChI |
InChI=1S/C16H10O2/c17-15-13-9-5-4-8-12(13)10-14(16(15)18)11-6-2-1-3-7-11/h1-10H |
InChI-Schlüssel |
UMDWCIVEFBTXFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


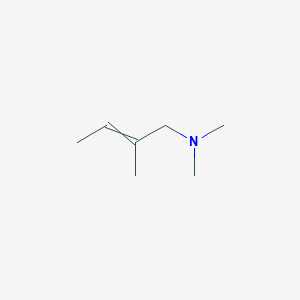
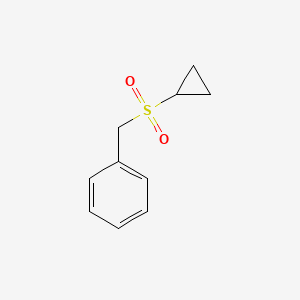

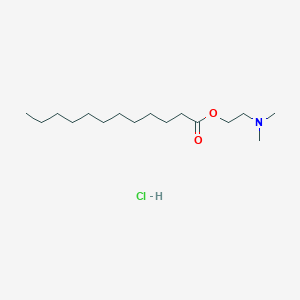
![4,4'-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14664078.png)
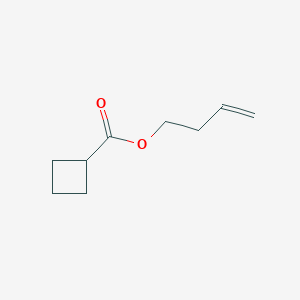
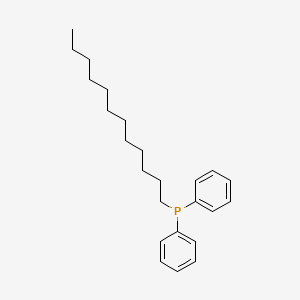
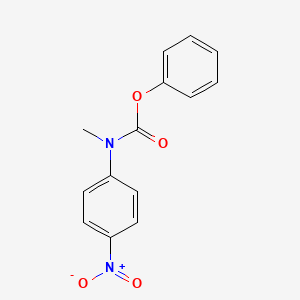
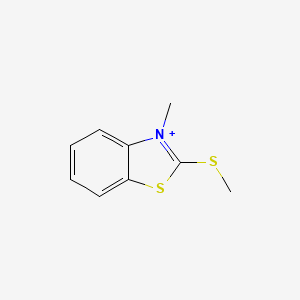
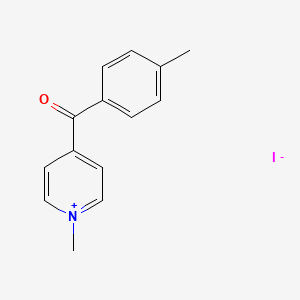
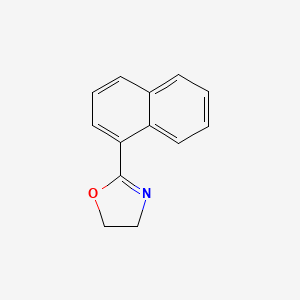
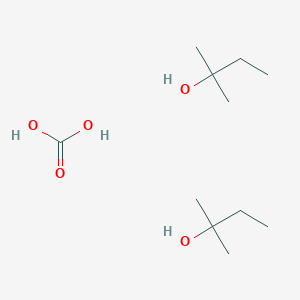
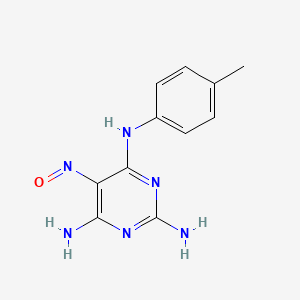
![1,1,8-Trimethyl-4-methylidenedodecahydro-4a,7-methanocyclopenta[b]heptalene-2,5,8,11,11a,12(1h)-hexol](/img/structure/B14664146.png)
